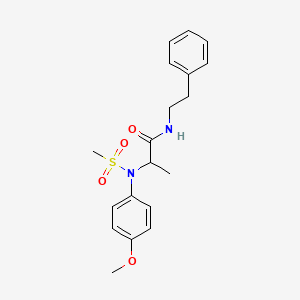
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)alaninamide, commonly known as MMMA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of α-aminoamide derivatives and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of MMMA is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms. MMMA has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation, such as matrix metalloproteinases. It has also been reported to inhibit the activity of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines. Additionally, MMMA has been reported to modulate the activity of ion channels involved in pain transmission, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects:
MMMA has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. MMMA has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MMMA has been reported to possess analgesic activity by modulating the activity of ion channels involved in pain transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MMMA in lab experiments is its high purity and stability. MMMA is easy to synthesize and yields high purity product, which makes it an ideal compound for lab experiments. Additionally, MMMA has shown promising results in various scientific research applications, which makes it an attractive compound for further studies. However, one of the limitations of using MMMA in lab experiments is its limited solubility in aqueous solutions. This may limit its use in certain experiments where aqueous solutions are required.
Direcciones Futuras
There are several future directions for the study of MMMA. One of the future directions is to further elucidate the mechanism of action of MMMA. This will help to better understand how MMMA exerts its therapeutic effects and may lead to the development of more effective therapeutic agents. Additionally, further studies are needed to evaluate the safety and efficacy of MMMA in vivo. This will help to determine the potential of MMMA as a therapeutic agent for various diseases. Finally, further studies are needed to optimize the synthesis method of MMMA and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of MMMA involves the condensation of N-benzyl-N-methylglycine methyl ester with 4-methoxybenzylamine in the presence of a coupling reagent. The resulting intermediate is then reacted with methylsulfonyl chloride to obtain the final product, MMMA. The synthesis method is simple, efficient, and yields high purity product.
Aplicaciones Científicas De Investigación
MMMA has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neuropathic pain. MMMA has been reported to exhibit potent anti-tumor activity in various cancer cell lines and has shown to be effective against multidrug-resistant cancer cells. It has also shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MMMA has been reported to possess analgesic activity by modulating the activity of ion channels involved in pain transmission.
Propiedades
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15(19(22)20-14-13-16-7-5-4-6-8-16)21(26(3,23)24)17-9-11-18(25-2)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVDPIXBODOOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

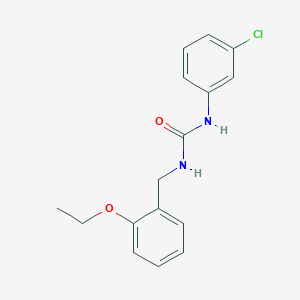
![N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5060974.png)
![methyl 3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4-methylbenzoate](/img/structure/B5060978.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)
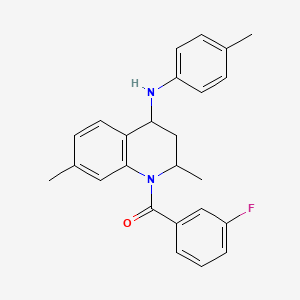
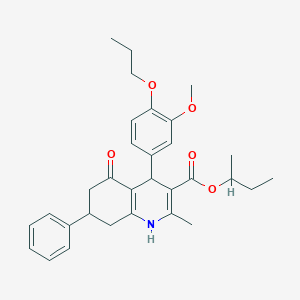
![4-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5061004.png)
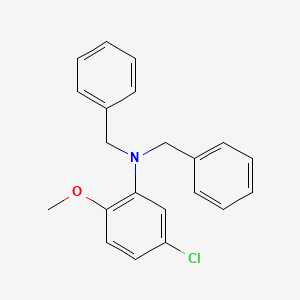
![2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5061016.png)
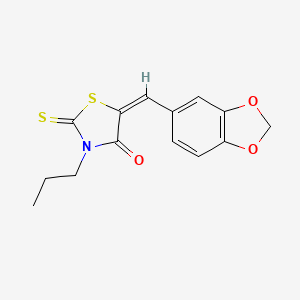
![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5061025.png)
![5-[4-(methylthio)benzylidene]-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5061030.png)
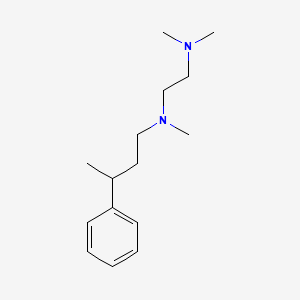
![4-chloro-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5061048.png)